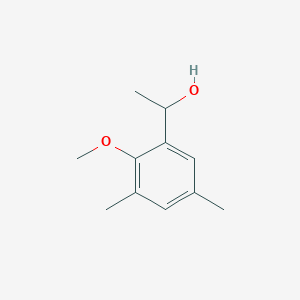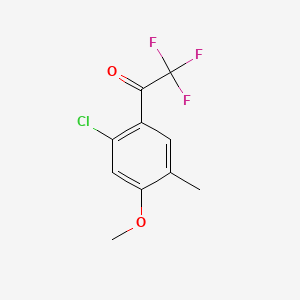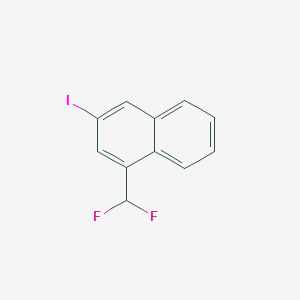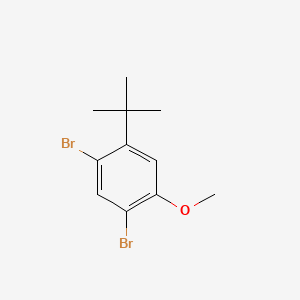![molecular formula C26H14N4Na4O12S2 B14770074 Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)
Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) is a complex organic compound with significant applications in various fields. It is known for its unique structure, which includes a biphenyl core with diazene and sulfonate groups, making it a versatile compound in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) involves multiple stepsThe final step involves the addition of sodium ions to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The diazene and sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines .
Aplicaciones Científicas De Investigación
Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Olsalazine Sodium: A similar compound with anti-inflammatory properties used in the treatment of inflammatory bowel disease.
Disodium 5,5’-Azobis(2-hydroxybenzoate): Another related compound used in biochemical research.
Uniqueness
Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C26H14N4Na4O12S2 |
|---|---|
Peso molecular |
730.5 g/mol |
Nombre IUPAC |
tetrasodium;5-[[4-[4-[(3-carboxylato-4-oxidophenyl)diazenyl]-2-sulfophenyl]-3-sulfophenyl]diazenyl]-2-oxidobenzoate |
InChI |
InChI=1S/C26H18N4O12S2.4Na/c31-21-7-3-13(9-19(21)25(33)34)27-29-15-1-5-17(23(11-15)43(37,38)39)18-6-2-16(12-24(18)44(40,41)42)30-28-14-4-8-22(32)20(10-14)26(35)36;;;;/h1-12,31-32H,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4 |
Clave InChI |
ICNXOXCTOLGHIJ-UHFFFAOYSA-J |
SMILES canónico |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)[O-])S(=O)(=O)O)C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)[O-])C(=O)[O-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(13S)-13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14769996.png)


![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)


![N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}acetamide](/img/structure/B14770035.png)



![1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)


